molecular formula C11H10O B8778299 7,7A-dihydro-1H-cyclobuta[a]inden-2(2aH)-one

7,7A-dihydro-1H-cyclobuta[a]inden-2(2aH)-one

Cat. No.: B8778299
M. Wt: 158.20 g/mol
InChI Key: OJTQKVOONVRYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7A-dihydro-1H-cyclobuta[a]inden-2(2aH)-one is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

1,2a,7,7a-tetrahydrocyclobuta[a]inden-2-one

InChI

InChI=1S/C11H10O/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)10/h1-4,8,11H,5-6H2

InChI Key

OJTQKVOONVRYHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C2C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-allyl phenyl acetic acid (Example I2, Step 2, 0.095 g, 0.539 mmol) in dichloromethane (25 mL) was added at 0° C. 1-chloro-N,N,2-trimethyl-1-propenylamine (0.078 mL, 0.593 mmol). The solution was stirred for 1 h and then heated to reflux. Then, a solution of triethylamine (0.082 mL, 0.593 mmol) in dichloromethane (4 mL) was added slowly over two hours to the solution of the acid chloride at reflux. The reaction mixture was stirred for another 2 h and then cooled down. The solvents were removed in vacuo and the residue was purified by flash chromatography eluting with cyclohexane and ethyl acetate (20/1) to give 1,2a,7,7a-tetrahydro-2H-Cyclobut[a]inden-2-one (colourless oil, 56 mg, 66%) The analytical data were identical to the product obtained with the method A.
Name
2-allyl phenyl acetic acid
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step Two
Quantity
0.082 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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